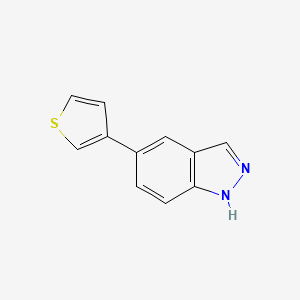

5-Thiophen-3-YL-1H-indazole

Description

The exact mass of the compound 5-(Thiophen-3-yl)-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-3-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-2-11-10(6-12-13-11)5-8(1)9-3-4-14-7-9/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHLOLJGIKCFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CSC=C3)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598290 | |

| Record name | 5-(Thiophen-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-41-3 | |

| Record name | 5-(Thiophen-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885272-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-(Thiophen-3-yl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel compound, 5-(Thiophen-3-yl)-1H-indazole. Indazole derivatives are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in oncology.[1][2][3][4] This document outlines a plausible and robust synthetic methodology, detailed experimental protocols, and expected analytical data. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis of novel indazole analogs for drug discovery and development.

Proposed Synthesis

A reliable method for the synthesis of 5-(Thiophen-3-yl)-1H-indazole involves a Suzuki-Miyaura cross-coupling reaction. This approach is widely used for the formation of carbon-carbon bonds and is known for its high tolerance of various functional groups. The proposed two-step synthesis starts from commercially available 5-iodo-1H-indazole and 3-thiopheneboronic acid. The first step involves the protection of the indazole nitrogen, followed by the Suzuki coupling, and finally deprotection to yield the target compound.

Experimental Protocols

Step 1: N-Protection of 5-iodo-1H-indazole

A common protecting group for indazoles is the tetrahydropyranyl (THP) group, which is stable under the conditions of the subsequent Suzuki coupling and can be readily removed.

-

Procedure:

-

To a solution of 5-iodo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add 3,4-dihydro-2H-pyran (1.5 eq).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

-

Step 2: Suzuki-Miyaura Cross-Coupling

-

Procedure:

-

In a reaction vessel, combine 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq), 3-thiopheneboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a mixture of 1,4-dioxane and water (4:1, 0.1 M).

-

Degas the mixture by bubbling with argon for 15-20 minutes.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography (hexane/ethyl acetate) to yield 5-(thiophen-3-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

-

Step 3: Deprotection

-

Procedure:

-

Dissolve the product from the previous step in a solution of 4M HCl in 1,4-dioxane (0.2 M).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final product, 5-(Thiophen-3-yl)-1H-indazole.

-

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for 5-(Thiophen-3-yl)-1H-indazole. These values are predicted based on data from structurally similar compounds.

| Analysis | Expected Data |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₁H₈N₂S |

| Molecular Weight | 200.26 g/mol |

| Melting Point | 165-170 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.10 (s, 1H, NH), 8.15 (s, 1H), 8.05 (s, 1H), 7.80 (dd, J = 2.8, 1.2 Hz, 1H), 7.70 (d, J = 8.8 Hz, 1H), 7.60 (dd, J = 5.2, 2.8 Hz, 1H), 7.50 (dd, J = 8.8, 1.6 Hz, 1H), 7.40 (dd, J = 5.2, 1.2 Hz, 1H). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 142.0, 140.5, 135.0, 129.0, 127.5, 126.0, 125.0, 122.0, 121.0, 118.0, 110.0. |

| IR (KBr, cm⁻¹) | 3150 (N-H stretch), 3100 (Ar C-H stretch), 1620, 1480, 1450 (C=C and C=N stretching), 820, 780 (C-H bending). |

| HRMS (ESI) | m/z calculated for C₁₁H₉N₂S [M+H]⁺: 201.0532, found: 201.0535. |

Visualizations

Synthetic Workflow

Caption: Proposed synthetic workflow for 5-(Thiophen-3-yl)-1H-indazole.

Biological Evaluation Workflow

Caption: General workflow for biological evaluation of a novel indazole derivative.

Safety and Handling

Standard laboratory safety precautions should be followed when performing the synthesis described. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. The reagents used in this synthesis may be hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of 5-(Thiophen-3-yl)-1H-indazole. The outlined Suzuki-Miyaura cross-coupling strategy represents a versatile and efficient approach for the preparation of this and other novel indazole derivatives. The provided hypothetical characterization data serves as a benchmark for analytical confirmation of the final product. This document is intended to facilitate further research into the medicinal chemistry of indazole compounds.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 5-Thiophen-3-YL-1H-indazole: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound. Due to the limited availability of experimental data for this specific isomer, this document combines available information with predicted data and established knowledge of the indazole and thiophene scaffolds. All predicted data or data from analogous compounds are clearly indicated.

Introduction

This compound is a heterocyclic compound featuring a bicyclic indazole core linked to a thiophene ring at the 5-position. The indazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] Derivatives are used as kinase inhibitors, such as Pazopanib, and antiemetics, like Granisetron.[3][4] The incorporation of a thiophene moiety, a common bioisostere for a benzene ring, can modulate the compound's electronic properties, solubility, and metabolic stability, making it a person of interest for drug discovery and material science.[5]

Chemical Structure and Identification

The structure consists of a 1H-indazole ring system where the C5 carbon is bonded to the C3 carbon of a thiophene ring.

Molecular Structure: (A 2D rendering of the chemical structure of this compound would be placed here)

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | 5-(Thiophen-3-yl)-1H-indazole | - |

| CAS Number | 885272-41-3 | - |

| Molecular Formula | C₁₁H₈N₂S | [5] |

| Molecular Weight | 200.26 g/mol | [5] |

| Canonical SMILES | C1=CSC(=C1)C2=CC3=C(C=C2)C=NN3 | - |

| InChI Key | Not available | - |

Note: The CAS number for the related isomer, 5-Thiophen-2-yl-1H-indazole, is 885272-39-9.[5]

Physicochemical Properties

Specific experimental data for this compound are not widely published. The following table includes predicted values and data from structurally similar compounds to provide an estimate of its properties.

Table 2: Physicochemical Data

| Property | Value (Predicted/Analogous) | Notes |

| Physical State | Expected to be a solid at room temperature. | Based on similar aryl-indazole structures.[6] |

| Melting Point | Not available. | - |

| Boiling Point | 497.2 ± 30.0 °C (Predicted) | Data for analogous compound 5-nitro-3-(thiophen-2-yl)-1H-indazole.[7] |

| pKa | 11.20 ± 0.40 (Predicted) | Data for analogous compound 5-nitro-3-(thiophen-2-yl)-1H-indazole, referring to the N-H proton.[7] |

| LogP | 2.0 (Predicted) | Data for analogous compound 5-(1H-pyrrol-3-yl)-1H-indazole.[8] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol; poorly soluble in water. | General characteristic of aromatic heterocyclic compounds. |

Spectroscopic Properties

Experimental spectra for this compound are not available. The data presented below are predicted based on the analysis of its constituent functional groups and data from related structures.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Indazole Protons: δ ~13.0 ppm (br s, 1H, N-H), δ ~8.1 ppm (s, 1H, H3), δ ~7.5-7.8 ppm (m, 3H, H4, H6, H7). Thiophene Protons: δ ~7.3-7.6 ppm (m, 3H, H2', H4', H5'). Chemical shifts and multiplicities are estimations based on substituted indazoles and thiophenes.[6] |

| ¹³C NMR | Indazole Carbons: δ ~140-145 ppm (quaternary C), δ ~110-135 ppm (aromatic CH). Thiophene Carbons: δ ~120-140 ppm. Specific shifts depend on the final electronic environment.[6] |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 200. Key Fragments: Expected fragments include [M-H]⁺ (199), [M-N₂]⁺ (172), [M-HCN]⁺ (173), and fragments corresponding to the thiophene cation (m/z 83) and indazole cation (m/z 117). Fragmentation patterns of indazoles are complex.[6][9] |

| FT-IR (cm⁻¹) | ~3150 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~1620, 1500, 1480 cm⁻¹ (C=C and C=N ring stretching), ~700-800 cm⁻¹ (C-S stretch).[6] |

Experimental Protocols

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A reliable method for synthesizing 5-aryl-1H-indazoles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]

Reaction Scheme: 5-Bromo-1H-indazole + Thiophene-3-boronic acid → (in the presence of a Pd catalyst and base) → this compound

Detailed Protocol:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-indazole (1.0 eq), thiophene-3-boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization Protocol

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Confirm the structure by analyzing chemical shifts, coupling constants, and integration of the proton signals, and by the number and shifts of the carbon signals.

-

-

Mass Spectrometry (MS):

-

Obtain a mass spectrum using either Electron Ionization (EI) for molecular weight and fragmentation analysis or Electrospray Ionization (ESI) for high-resolution mass data (HRMS).

-

Confirm the molecular weight (m/z = 200.0357 for [M]⁺, C₁₁H₈N₂S) and analyze the fragmentation pattern to support the proposed structure.

-

Logical and Pathway Diagrams

The following diagrams, generated using DOT language, illustrate a typical workflow for the synthesis and characterization of the title compound and a hypothetical biological pathway based on the known activities of the indazole scaffold.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. rsc.org [rsc.org]

- 7. 5-nitro-3-(thiophen-2-yl)-1H-indazole | 1007694-03-2 [amp.chemicalbook.com]

- 8. 5-(1H-pyrrol-3-yl)-1H-indazole | C11H9N3 | CID 67415934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

Spectroscopic and Structural Characterization of Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic characterization of indazole-based compounds, with a focus on the analytical techniques used to elucidate their molecular structures. Due to the limited availability of published experimental data for 5-Thiophen-3-YL-1H-indazole, this document presents spectroscopic data for analogous compounds to provide a representative understanding of the expected spectral characteristics. The methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are detailed to assist researchers in their own analytical workflows.

Spectroscopic Data of Analogous Indazole Compounds

The following tables summarize the spectroscopic data for compounds structurally related to this compound. This information is valuable for predicting the spectral properties of the target compound and for identifying key structural motifs.

Table 1: ¹H NMR Spectroscopic Data for Analogous Indazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 5-Chloro-3-(thiophen-2-yl)-1H-indazole [1] | CD₃COCD₃ | 12.50 (br, 1H), 8.13 (d, J = 1.3 Hz, 1H), 7.80-7.79 (m, 1H), 7.67 (d, J = 8.8 Hz, 1H), 7.52 (d, J = 5.1 Hz, 1H), 7.43 (q, J₁ = 8.9 Hz, J₂ = 1.8 Hz, 1H), 7.22 (q, J₁ = 5.0 Hz, J₂ = 3.7 Hz, 1H) |

| 5-Nitro-1H-indazole [2] | DMSO-d₆ | 13.7 (br s, 1H), 8.84 (s, 1H), 8.41 (s, 1H), 8.19 (d, J = 9.0 Hz, 1H), 7.74 (d, J = 9.0 Hz, 1H) |

| 3-Phenyl-1H-indazole [3] | CDCl₃ | 12.10 (bs, 1H), 8.10-8.03 (m, 3H), 7.60-7.46 (m, 3H), 7.35-7.10 (m, 3H) |

| 1H-Indazole [3] | CDCl₃ | 8.10 (s, 1H), 7.77 (d, J = 8.4 Hz, 1H), 7.51 (d, J = 8.4 Hz, 1H), 7.40 (m, 1H), 7.18 (m, 1H) |

Table 2: ¹³C NMR Spectroscopic Data for Analogous Indazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 5-Chloro-3-(thiophen-2-yl)-1H-indazole [1] | CD₃COCD₃ | 141.01, 140.00, 136.45, 128.34, 127.63, 127.06, 125.72, 125.26, 121.47, 120.24, 112.72 |

| 5-Nitro-1H-indazole [2] | DMSO-d₆ | 142.3, 142.0, 137.2, 122.5, 121.3, 119.3, 111.5 |

| 3-Phenyl-1H-indazole [3] | CDCl₃ | 110.43, 120.82, 120.94, 121.24, 126.70, 127.81, 128.17, 128.98, 133.51, 141.63, 145.51 |

| 1H-Indazole [3] | CDCl₃ | 109.71, 120.86, 120.96, 123.13, 126.80, 134.77, 140.01 |

Table 3: IR and Mass Spectrometry Data for Analogous Indazole Derivatives

| Compound | IR (film), ν (cm⁻¹) | Mass Spectrometry (m/z) |

| 5-Chloro-3-(thiophen-2-yl)-1H-indazole [1] | 700, 789, 802, 919, 1479 | HRMS (ESI, m/z): calcd for C₁₁H₈³⁵ClN₂S [M+H]⁺ 235.0091, found 235.0094; LRMS (EI, m/z): 234 (M⁺, 100) |

| 5-Nitro-1H-indazole [2] | 1534, 1341 | MS: m/z 163 (M⁺), calculated m/z 163.04 |

| 3-Phenyl-1H-indazole [3] | 3151, 2929, 1621, 1479 | HRMS (ESI) Calcd for C₁₃H₁₀N₂ (M+Na) 217.0736. Found 217.0735 |

| 1H-Indazole [3] | 3148, 1619 | HRMS (EI) Calcd for C₇H₆N₂ (M+Na) 118.0530. Found 118.0529 |

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of spectroscopic data for novel indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be noted.

-

Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the proton environment and connectivity.

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional carbon NMR spectrum, often with proton decoupling.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

Analyze the chemical shifts to identify the different carbon environments (e.g., aromatic, aliphatic, carbonyl).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract the atmospheric and instrumental contributions.

Data Analysis:

-

Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C=N stretch, aromatic C-H stretch, and fingerprint region). For thiophene-containing compounds, characteristic C-S stretching vibrations may also be observed.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS). Common ionization techniques include Electrospray Ionization (ESI) and Electron Ionization (EI).

Sample Preparation:

-

For LC-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

For direct infusion, further dilute the sample to a low concentration (e.g., 1-10 µg/mL).

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

-

For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the calculation of the molecular formula.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻).

-

Analyze the fragmentation pattern to gain further structural information. For indazole derivatives, characteristic fragmentation patterns can often be observed.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

References

Biological Activity Screening of 5-Thiophen-3-YL-1H-indazole: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the potential biological activities of 5-Thiophen-3-YL-1H-indazole, a novel heterocyclic compound. While direct experimental data for this specific molecule is not extensively available in current literature, this document extrapolates potential therapeutic applications and screening methodologies based on the well-documented activities of structurally related indazole and thiophene derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, with several approved drugs and clinical candidates for a range of diseases.[1][2][3] Similarly, thiophene-containing compounds have demonstrated broad biological activities.[4][5][6] This guide outlines potential anticancer, antimicrobial, and enzyme inhibitory activities, supported by representative data from analogous compounds, and provides detailed experimental protocols and workflow visualizations to aid in the design of future screening studies for this compound.

Potential Biological Activities

The indazole nucleus is a key component in a variety of pharmacologically active compounds, demonstrating a wide range of activities including anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV effects.[3] Several indazole-based drugs, such as axitinib, lonidamine, and pazopanib, are utilized in cancer therapy.[2] Thiophene derivatives are also recognized for their therapeutic potential, particularly in the development of anticancer and antimicrobial agents.[4][5][6] Given the combination of these two pharmacophores, this compound is a promising candidate for screening against various biological targets.

Anticancer Activity

Indazole derivatives have been extensively investigated for their anticancer properties, often targeting protein kinases.[3][7] For instance, certain indazole derivatives have shown potent inhibitory activity against kinases such as Polo-like kinase 4 (PLK4) and pan-Pim kinases.[3] Thiophene-containing molecules have also demonstrated the ability to inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.[4] The proposed anticancer activity for this compound could be mediated through the induction of apoptosis and cell cycle arrest.[7][8]

Table 1: Representative Anticancer Activity of Indazole and Thiophene Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indazole Derivative | K562 (Leukemia) | 5.15 | [9] |

| Indazole Derivative | Hep-G2 (Hepatoma) | 3.32 | [9] |

| Thiophene Derivative | HepG-2 (Liver) | 4.37 | [5] |

| Thiophene Derivative | A-549 (Lung) | 8.03 | [5] |

| Isoxazole Derivative with Thiophene | MCF-7 (Breast) | 1.91 | [8] |

Antimicrobial Activity

Both indazole and thiophene scaffolds have been utilized in the development of new antimicrobial agents.[1][6] Thiophene derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as antifungal activity against species like Aspergillus fumigatus and Fusarium oxysporum.[6] The antimicrobial potential of this compound warrants investigation against a panel of pathogenic bacteria and fungi.

Table 2: Representative Antimicrobial Activity of Thiophene Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiophene Derivative | Staphylococcus aureus | 3.125 | [6] |

| Thiazole/Thiophene Derivative | Aspergillus fumigatus | 6.25 | [6] |

| Thiazole/Thiophene Derivative | Fusarium oxysporum | 6.25 | [6] |

Enzyme Inhibition

Many indazole-containing compounds exert their therapeutic effects through the inhibition of specific enzymes. For example, they have been developed as inhibitors of protein kinases, cyclooxygenase (COX), and dihydrofolate reductase (DHFR).[3][10][11] The ability of this compound to inhibit key enzymes involved in disease pathogenesis should be a primary focus of its biological screening.

Table 3: Representative Enzyme Inhibition by Indazole Derivatives

| Compound | Enzyme Target | IC50 (µM) | Reference |

| 5-aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 | [11] |

| Indazole | Cyclooxygenase-2 (COX-2) | 23.42 | [11] |

| 6-nitroindazole | Cyclooxygenase-2 (COX-2) | 19.22 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments to screen the biological activity of this compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil) are included.[9]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media. The inoculum is adjusted to a concentration of approximately 5 × 10⁵ CFU/mL.

-

Compound Preparation: this compound is dissolved in DMSO and serially diluted in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate a general workflow for biological activity screening and a hypothetical signaling pathway that could be targeted by this compound.

Caption: A general workflow for the synthesis and biological screening of this compound.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound as a protein kinase inhibitor.

References

- 1. longdom.org [longdom.org]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Thiophen-3-YL-1H-indazole: A Technical Guide for Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The incorporation of a thiophene ring can further enhance the therapeutic potential by modifying the electronic properties and protein-binding interactions of the molecule.[4] This technical guide explores the potential therapeutic targets of 5-Thiophen-3-YL-1H-indazole by examining the established activities of analogous compounds.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally similar indazole and thiophene-containing molecules, this compound is predicted to have potential applications in oncology and the treatment of inflammatory diseases. The primary molecular targets are likely to be protein kinases and components of inflammatory signaling pathways.

The indazole nucleus is a common feature in a variety of kinase inhibitors.[2][5] Different substitution patterns on the indazole ring system have led to the development of potent inhibitors of several kinase families.

-

Receptor Tyrosine Kinases (RTKs): Many indazole derivatives have been shown to inhibit RTKs that are crucial for tumor growth and angiogenesis. These include:

-

VEGFR-2: One of the most active compounds reported in a series of indazole derivatives demonstrated an IC50 value of 5.4 nM against VEGFR-2, suggesting a potential role in anti-angiogenic therapy.[1]

-

FGFRs: A novel series of 1H-indazole-based derivatives were found to inhibit Fibroblast Growth Factor Receptors (FGFR1-3) with activities in the micromolar range (0.8–90 μM).[3][6]

-

ALK: Entrectinib, a compound containing a 3-aminoindazole moiety, is a potent inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM.[3][6]

-

-

Non-Receptor Tyrosine Kinases and Serine/Threonine Kinases: Substituted indazoles have also been patented as inhibitors of a broad range of other kinases, including Glycogen Synthase Kinase 3 (GSK-3), Rho kinase (ROCK), Janus Kinases (JAKs), and others.[5]

The proposed mechanism of action for these kinase inhibitors involves the indazole scaffold acting as a hinge-binding fragment within the ATP-binding pocket of the kinase.[7]

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous oncogenic client proteins. A study on 5-aryl-3-thiophen-2-yl-1H-pyrazoles, which are structurally related to the compound of interest, identified a potent inhibitor of Hsp90. This compound demonstrated significant antiproliferative activity against hepatocellular carcinoma cells (HepG2) with an IC50 of 0.083 μM.[8] Inhibition of Hsp90 leads to the degradation of its client proteins, resulting in cell cycle arrest and apoptosis.[8]

Indazole derivatives have shown promise as anti-inflammatory agents.[1][2]

-

MD2-TLR4 Antagonism: A series of 3-(indol-5-yl)-indazole derivatives were identified as antagonists of the myeloid differentiation protein 2/toll-like receptor 4 (MD2-TLR4) complex.[9] This complex is a key mediator of the inflammatory response to lipopolysaccharide (LPS) from Gram-negative bacteria. The most potent compound in this series inhibited the production of TNF-α and IL-6 with IC50 values of 0.89 μM and 0.53 μM, respectively, and showed efficacy in a mouse model of acute lung injury.[9]

-

RIP2 Kinase Inhibition: A potent and highly selective inhibitor of RIP2 kinase, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, was identified for the potential treatment of chronic inflammatory diseases.[6] This compound had an IC50 of 5 nM for RIP2 and effectively inhibited the production of inflammatory cytokines.[6]

Quantitative Data for Structurally Related Compounds

The following table summarizes the inhibitory activities of various indazole and thiophene-containing compounds against their respective targets. This data provides a benchmark for the potential potency of this compound.

| Compound Class/Name | Target | Activity Metric | Value | Reference Cell Line/Assay |

| 5-aryl-3-thiophen-2-yl-1H-pyrazole (Compound 8) | Hsp90 | IC50 | 0.083 µM | HepG2 (antiproliferative) |

| Synthetic indazole derivative | VEGFR-2 | IC50 | 5.4 nM | Enzyme assay |

| 1H-indazole-based derivatives | FGFR1-3 | IC50 Range | 0.8–90 µM | Enzyme assay |

| Entrectinib (3-aminoindazole derivative) | ALK | IC50 | 12 nM | Enzyme assay |

| 3-(indol-5-yl)-indazole (Compound 22m) | MD2-TLR4 | IC50 (TNF-α) | 0.89 µM | Macrophages |

| 3-(indol-5-yl)-indazole (Compound 22m) | MD2-TLR4 | IC50 (IL-6) | 0.53 µM | Macrophages |

| 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine | RIP2 Kinase | IC50 | 5 nM | Enzyme assay |

Experimental Protocols

Detailed methodologies for key experiments are crucial for evaluating the therapeutic potential of novel compounds. Below are outlines of standard protocols.

This assay is used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., HepG2, A549, K562, PC-3) in 96-well plates at a specific density and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. A positive control such as 5-fluorouracil can also be included.[7]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Assay Components: Combine the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP in a buffer solution in the wells of a microplate.

-

Compound Addition: Add the test compound at various concentrations.

-

Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.

-

Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. The signal can be measured using various methods, such as fluorescence, luminescence, or radioactivity.

-

Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

This assay determines if the compound induces programmed cell death.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.

-

Cell Lysis: Lyse the cells to release the cellular contents.

-

Caspase-3 Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 to the cell lysate.

-

Incubation: Incubate to allow active caspase-3 to cleave the substrate.

-

Signal Measurement: Measure the fluorescence or absorbance to quantify the caspase-3 activity.

-

Data Analysis: Compare the caspase-3 activity in treated cells to that in control cells. An increase in activity indicates the induction of apoptosis.[8]

Visualizations

The following diagrams illustrate a potential signaling pathway that could be targeted by this compound and a typical experimental workflow for its evaluation.

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Caption: A typical workflow for preclinical drug discovery.

Conclusion

While further experimental validation is required, the analysis of structurally related compounds strongly suggests that this compound holds significant promise as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The potential to target key signaling molecules such as protein kinases, Hsp90, and components of the TLR4 pathway makes this compound class a compelling subject for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic evaluation of this compound and its derivatives.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action Discovery for 5-Thiophen-3-YL-1H-indazole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide outlines a hypothesized mechanism of action for 5-Thiophen-3-YL-1H-indazole based on the known biological activities of structurally similar indazole and thiophene-containing compounds. The experimental data presented is illustrative and intended to guide potential research endeavors.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a thiophene moiety can further enhance the therapeutic potential of these molecules. This document proposes a potential mechanism of action for the novel compound, this compound, and details a comprehensive experimental strategy for its validation. Based on structure-activity relationships of similar molecules, we hypothesize that this compound functions as an inhibitor of a key signaling pathway implicated in cancer progression.

Proposed Mechanism of Action: Kinase Inhibition

Many indazole derivatives have been identified as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[2][3] Structurally related compounds to this compound have shown inhibitory activity against receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Therefore, a plausible mechanism of action for this compound is the inhibition of a specific kinase involved in oncogenic signaling.

Hypothesized Target: VEGFR-2

We postulate that this compound is a potent and selective inhibitor of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 would block downstream signaling pathways, leading to a reduction in endothelial cell proliferation, migration, and ultimately, the inhibition of tumor angiogenesis.

Experimental Protocols for Mechanism of Action Validation

To thoroughly investigate the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols outline the key experiments for validating the inhibitory activity of this compound against a target kinase and elucidating its cellular effects.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on the activity of a panel of purified kinases, including the hypothesized target, VEGFR-2.

-

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

The kinase, a suitable substrate peptide, and ATP are incubated in a buffer system.

-

This compound is added at varying concentrations.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, a europium-labeled anti-phospho-specific antibody is added.

-

The TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cellular Proliferation Assay

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines that are dependent on the target kinase signaling.

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

-

Human cancer cells (e.g., a relevant line with known target kinase expression) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of this compound for 72 hours.

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized with a suitable solvent.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the untreated control, and GI50 (concentration for 50% growth inhibition) values are determined.

-

Western Blot Analysis of Target Phosphorylation

-

Objective: To confirm that this compound inhibits the phosphorylation of the target kinase and its downstream effectors in a cellular context.

-

Methodology:

-

Cells are treated with this compound at various concentrations for a specified time.

-

Cells are then stimulated with the appropriate ligand (e.g., VEGF for VEGFR-2) to induce kinase phosphorylation.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., p-ERK, total ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Data Summary

The following tables present hypothetical, yet realistic, quantitative data that could be expected from the experimental protocols described above, assuming this compound is a potent VEGFR-2 inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| VEGFR-2 | 15 |

| PDGFRβ | 250 |

| EGFR | >10,000 |

| FGFR1 | 1,500 |

| CDK2 | >10,000 |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Tissue of Origin | GI50 (µM) |

| HUVEC | Endothelial | 0.05 |

| A549 | Lung Carcinoma | 1.2 |

| MCF7 | Breast Carcinoma | 2.5 |

| HT29 | Colon Carcinoma | 0.8 |

Visualizations

Proposed Signaling Pathway Inhibition

References

An In-Depth Technical Guide to the In Silico Modeling and Docking of 5-Thiophen-3-YL-1H-indazole and its Analogs

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and data associated with the in silico modeling and molecular docking studies of 5-Thiophen-3-YL-1H-indazole and related indazole-based compounds. The indazole scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of various protein kinase inhibitors.[1][2] Computational techniques such as molecular docking are pivotal in elucidating the binding modes and affinities of these compounds, thereby guiding the rational design of more potent and selective therapeutic agents.

Core Concepts in In Silico Analysis

In silico modeling for drug discovery involves a series of computational steps to predict the interaction between a ligand (the small molecule, e.g., this compound) and a protein target. This process is crucial for screening large libraries of compounds, understanding structure-activity relationships (SAR), and optimizing lead candidates.

Experimental Workflow for Molecular Docking

The typical workflow for a molecular docking study is a multi-step process that begins with the preparation of both the target protein and the ligand, followed by the docking simulation and subsequent analysis of the results.

Detailed Experimental Protocols

A precise and reproducible protocol is fundamental to obtaining reliable in silico results. The following outlines a standard procedure using widely accepted tools like AutoDock Vina.

Protocol 1: Molecular Docking using AutoDock Vina

-

Protein Preparation:

-

Acquisition: Download the 3D crystal structure of the target protein (e.g., a specific protein kinase) from the Protein Data Bank (PDB).

-

Cleaning: Remove non-essential components such as water molecules, ions, and co-crystallized ligands from the PDB file.

-

Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges) to the protein structure.

-

File Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[3]

-

-

Ligand Preparation:

-

Structure Generation: Draw the 2D structure of the this compound derivative using chemical drawing software.

-

3D Conversion and Optimization: Convert the 2D structure into a 3D model and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[3]

-

File Conversion: Save the prepared ligand structure in the PDBQT format.

-

-

Grid Box Generation:

-

Define the active site for docking by creating a grid box. This box should encompass the entire binding pocket of the target protein where the ligand is expected to bind. The coordinates are typically centered on a co-crystallized ligand or a predicted binding site.

-

-

Docking Simulation:

-

Execute the docking simulation using AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as input. The software will explore various conformations (poses) of the ligand within the binding site and calculate the binding affinity for each.

-

-

Results Analysis:

-

Analyze the output, which includes the binding energies (reported in kcal/mol) and the 3D coordinates of the docked poses.

-

Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses using molecular visualization software like PyMOL or Discovery Studio.

-

Target Landscape and Signaling Pathways

Indazole derivatives are well-documented as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Key Protein Kinase Targets

Several protein kinases have been identified as targets for indazole-based inhibitors. These enzymes play crucial roles in cell proliferation, differentiation, and survival.[1]

-

Mitogen-Activated Protein Kinases (MAPKs): A family of serine/threonine kinases that regulate a wide array of cellular processes.[1]

-

Glycogen Synthase Kinase 3β (GSK-3β): Implicated in multiple cellular functions, including metabolism and cell survival.

-

p21-activated kinase 1 (PAK1): Involved in cytoskeletal dynamics, cell motility, and proliferation.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels.[1]

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus. Its inhibition is a major strategy in cancer therapy.

Quantitative Data from Docking Studies

The following tables summarize quantitative data from molecular docking and in vitro studies of various indazole derivatives against relevant protein kinase targets. This data is essential for establishing structure-activity relationships and validating computational predictions.

Table 1: Binding Energies of Indazole Derivatives Against a Cancer-Related Protein Target (PDB ID: 2ZCS)

| Compound ID | Binding Energy (kcal/mol) | Reference |

| 3j | -7.45 | [4] |

| 3c | -6.80 | [4] |

Binding energy represents the predicted affinity of the compound for the protein target; more negative values indicate stronger binding.[4]

Table 2: Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives Against p21-activated kinase 1 (PAK1)

| Compound ID | PAK1 IC50 (nM) | Reference |

| 30l | 9.8 | [3] |

IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[3]

Table 3: Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives Against Glycogen Synthase Kinase 3β (GSK-3β)

| Compound Series | pIC50 Range | Reference |

| Hit 1 - Hit 8 | 4.9 - 5.5 | [3] |

pIC50 is the negative logarithm of the IC50 value; a higher value indicates greater potency.[3]

Conclusion

In silico modeling and molecular docking are indispensable tools in the modern drug discovery pipeline for compounds like this compound. By providing detailed insights into ligand-protein interactions, these computational methods accelerate the identification and optimization of novel kinase inhibitors. The protocols and data presented herein offer a foundational guide for researchers aiming to explore the therapeutic potential of the indazole scaffold. Further studies, integrating computational predictions with in vitro and in vivo validation, will be critical in advancing these promising compounds toward clinical application.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Studies of 5-Thiophen-3-YL-1H-indazole: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical and methodological framework for conducting preliminary cytotoxicity studies on the novel compound 5-Thiophen-3-YL-1H-indazole. As of the latest literature search, no specific cytotoxicity data for this compound is publicly available. The quantitative data presented herein is hypothetical and for illustrative purposes only to guide researchers in data presentation.

Introduction

Indazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide range of activities, including anti-inflammatory, antitumor, and antifungal properties.[1][2] The indazole nucleus is a key feature in several FDA-approved drugs.[3] Similarly, the thiophene ring is a significant moiety in many therapeutic agents, known to contribute to various biological activities, including anticancer effects.[4][5][6] The novel compound, this compound, which incorporates both of these important pharmacophores, presents a promising candidate for investigation as a potential cytotoxic agent.

This guide outlines the essential experimental protocols and data presentation formats for assessing the preliminary cytotoxicity of this compound.

Data Presentation

Quantitative analysis of cytotoxicity is fundamental to understanding a compound's potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[7] This data is typically presented in a tabular format for clear comparison across different cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound against Human Cancer and Normal Cell Lines

| Cell Line | Cell Type | IC50 (µM) after 48h Treatment |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| A549 | Lung Carcinoma | 25.8 |

| HepG2 | Hepatocellular Carcinoma | 18.2 |

| PC-3 | Prostate Cancer | 32.1 |

| HEK293 | Human Embryonic Kidney (Normal) | > 100 |

Note: The data presented in this table is hypothetical and serves as an example for data presentation. A higher IC50 value against normal cell lines like HEK293 suggests potential selectivity for cancer cells.[8][9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. The following sections provide methodologies for the synthesis of the target compound and the assessment of its cytotoxic effects.

Synthesis of this compound

While the specific synthesis of this compound has not been detailed in the available literature, a plausible synthetic route can be proposed based on established methods for indazole synthesis.[3][10] A common approach involves the reaction of a substituted o-fluorobenzonitrile with hydrazine hydrate.[1]

Proposed Synthetic Scheme:

A potential synthesis could involve a Suzuki coupling reaction between a halogenated indazole precursor and a thiophene boronic acid derivative, or a Fischer indole synthesis-like cyclization of a suitably substituted phenylhydrazine with a thiophene-containing carbonyl compound.

Cell Culture and Maintenance

Standard aseptic cell culture techniques are required for maintaining healthy cell lines for cytotoxicity assays.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2, PC-3)

-

Normal human cell line (e.g., HEK293)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cancer and normal cell lines are cultured in their respective recommended complete growth media.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA to detach them from the culture flask.

-

A small fraction of the cell suspension is used to seed new flasks for continuous culture.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell viability based on the metabolic activity of the cells.[7][8] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.

Materials:

-

Cultured cells

-

96-well microplates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in the complete growth medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[7]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Testing

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Simplified Apoptosis Signaling Pathway

Caption: A simplified intrinsic apoptosis signaling pathway potentially induced by cytotoxic compounds.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indazole synthesis [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

Exploring the Structure-Activity Relationship of 5-Thiophen-3-yl-1H-Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective competition at the ATP-binding site of a wide range of kinases, making it a valuable starting point for the development of targeted therapies. This technical guide delves into the structure-activity relationship (SAR) of indazole derivatives, with a specific focus on the potential impact of a 5-thiophen-3-yl substituent. While specific quantitative SAR data for a comprehensive series of 5-thiophen-3-yl-1H-indazole derivatives is not extensively available in the public domain, this guide synthesizes information from related indazole-based inhibitors to provide insights into the key structural modifications that influence biological activity. We will explore common synthetic routes, detail standard experimental protocols for biological evaluation, and visualize relevant signaling pathways and experimental workflows.

Introduction

Protein kinases play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The indazole nucleus has emerged as a highly successful pharmacophore in this area, with several approved drugs, such as Axitinib and Pazopanib, featuring this heterocyclic core.

The structure-activity relationship (SAR) of indazole derivatives is complex, with substitutions at various positions of the bicyclic ring system profoundly influencing potency, selectivity, and pharmacokinetic properties. The 5-position of the indazole ring is often directed towards the solvent-exposed region of the kinase ATP-binding pocket, providing a valuable vector for modification to enhance potency and tailor selectivity. The introduction of a thiophene ring at this position is a rational design strategy, as thiophene moieties are present in numerous bioactive compounds and can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions. This guide will explore the available data to build a comprehensive understanding of the SAR of this promising class of compounds.

Synthetic Strategies

The synthesis of 5-substituted-1H-indazole derivatives typically involves the construction of the indazole core followed by the introduction of the desired substituent at the 5-position, often via a cross-coupling reaction. A general synthetic approach is outlined below.

A common starting material is a substituted 2-fluorobenzonitrile, which can undergo nucleophilic aromatic substitution with hydrazine to form the indazole ring. Subsequent protection of the indazole nitrogen (e.g., with a SEM or BOC group) allows for selective functionalization. Halogenation at the 5-position, typically bromination or iodination, provides a handle for Suzuki or Stille cross-coupling reactions to introduce the thiophen-3-yl moiety. Finally, deprotection of the indazole nitrogen yields the target this compound derivatives. Further modifications can be made at other positions of the indazole ring or on the thiophene substituent to explore the SAR.

Below is a generalized workflow for the synthesis of this compound derivatives.

Biological Evaluation: Experimental Protocols

The biological evaluation of novel kinase inhibitors involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Protocol:

-

Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the target kinase, and the specific substrate in a kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).

-

Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and then to light via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control. Incubate for 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Western Blot Analysis

This technique is used to detect the phosphorylation status of downstream proteins in a signaling pathway to confirm the on-target effect of the kinase inhibitor in a cellular context.

Protocol:

-

Cell Lysis: Treat cells with the test compound for a specific duration, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Loading Control: Re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) protein or a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Below is a diagram illustrating the general workflow for evaluating a novel kinase inhibitor.

Structure-Activity Relationship (SAR) of Indazole Derivatives

While a comprehensive SAR table for a series of this compound derivatives is not available in the reviewed literature, we can infer potential SAR trends by examining related indazole-based kinase inhibitors. The following discussion is based on general principles observed for this scaffold.

The Indazole Core

The 1H-indazole core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The N1 and N2 atoms of the pyrazole ring are key to this interaction.

Substitution at the 5-Position

As previously mentioned, the 5-position is a key point for modification to achieve potency and selectivity. The introduction of aryl and heteroaryl groups at this position is a common strategy. It is plausible that a thiophen-3-yl group at this position could engage in favorable interactions within the ATP-binding pocket. The sulfur atom of the thiophene ring can act as a hydrogen bond acceptor, and the aromatic ring itself can participate in π-π stacking or hydrophobic interactions.

Substitution on the Thiophene Ring

Further substitution on the thiophene ring would likely modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity. For instance, electron-donating or electron-withdrawing groups on the thiophene ring could fine-tune the electronics of the system and its ability to interact with specific residues in the kinase active site.

Substitution at Other Positions of the Indazole Ring

-

3-Position: The 3-position is another important site for modification. Small alkyl or aryl groups at this position can extend into other regions of the ATP-binding site, potentially picking up additional interactions.

-

1-Position: Substitution at the N1 position can influence the orientation of the indazole core within the binding pocket and can also be used to modulate physicochemical properties such as solubility.

Table 1: Hypothetical SAR of this compound Derivatives (Illustrative)

Disclaimer: The following table is illustrative and not based on specific experimental data for the this compound scaffold, as such data was not found in the public domain during the literature search. The trends are hypothesized based on general knowledge of indazole-based kinase inhibitors.

| Compound ID | R1 (on Indazole N1) | R2 (on Thiophene) | Kinase IC50 (nM) | Cell Proliferation GI50 (µM) |

| Hypo-1 | H | H | >1000 | >10 |

| Hypo-2 | H | 5-CH3 | 500 | 5.2 |

| Hypo-3 | H | 5-Cl | 250 | 2.1 |

| Hypo-4 | CH3 | H | 800 | 8.5 |

| Hypo-5 | CH3 | 5-Cl | 150 | 1.5 |

Signaling Pathways

This compound derivatives, as kinase inhibitors, would be expected to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Prominent targets for indazole-based inhibitors include Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora Kinases, and Polo-like Kinases (PLKs).

VEGFR Signaling Pathway

VEGFRs are receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR signaling can starve tumors of the nutrients and oxygen they need to grow and metastasize.

Conclusion

The this compound scaffold represents a promising area for the development of novel kinase inhibitors. While specific and detailed SAR data for this particular substitution pattern is limited in the current literature, the foundational knowledge of indazole-based inhibitors provides a strong basis for rational drug design. The synthetic accessibility of this scaffold allows for systematic exploration of substitutions on both the indazole and thiophene rings. Future research focused on generating quantitative biological data for a diverse library of this compound analogs is crucial to fully elucidate the SAR and unlock the therapeutic potential of this compound class. Such studies will undoubtedly contribute to the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

literature review of substituted indazoles in drug discovery

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has solidified its position as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of several clinically successful drugs. This in-depth technical guide provides a comprehensive literature review of substituted indazoles, focusing on their synthesis, biological evaluation, and application in drug discovery. We will delve into detailed experimental protocols, present quantitative data in a comparative format, and visualize key signaling pathways to provide a valuable resource for professionals in the field.

Synthesis of the Indazole Core and its Derivatives